molecular formula C13H17NO4 B5840424 methyl [4-(butyrylamino)phenoxy]acetate

methyl [4-(butyrylamino)phenoxy]acetate

Cat. No.: B5840424
M. Wt: 251.28 g/mol
InChI Key: JTLUBEVEZCZXNU-UHFFFAOYSA-N
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Description

Methyl [4-(butyrylamino)phenoxy]acetate is a synthetic organic compound characterized by a phenoxyacetate backbone substituted with a butyrylamino group at the para position of the phenyl ring. Its molecular formula is C₁₃H₁₇NO₄, with a molecular weight of 263.28 g/mol. Structurally, it combines a methyl ester of acetic acid linked via an ether bond to a 4-aminophenol derivative acylated with butyric acid.

Properties

IUPAC Name

methyl 2-[4-(butanoylamino)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-4-12(15)14-10-5-7-11(8-6-10)18-9-13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLUBEVEZCZXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-(butyrylamino)phenoxy]acetate typically involves the reaction of 4-aminophenol with butyric anhydride to form 4-(butyrylamino)phenol. This intermediate is then reacted with methyl chloroacetate in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions generally include:

  • Step 1: Formation of 4-(butyrylamino)phenol

    • Reactants: 4-aminophenol, butyric anhydride
    • Solvent: Anhydrous dichloromethane
    • Temperature: Room temperature
    • Reaction Time: 2-3 hours
  • Step 2: Formation of this compound

    • Reactants: 4-(butyrylamino)phenol, methyl chloroacetate
    • Base: Sodium hydroxide
    • Solvent: Anhydrous ethanol
    • Temperature: Reflux
    • Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(butyrylamino)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The phenoxy ring can be oxidized to form quinone derivatives.

    Reduction: The butyrylamino group can be reduced to form primary amines.

    Substitution: The acetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

    • Reagents: Potassium permanganate, hydrogen peroxide
    • Conditions: Acidic or basic medium, room temperature to elevated temperatures
  • Reduction

    • Reagents: Lithium aluminum hydride, sodium borohydride
    • Conditions: Anhydrous solvents, low temperatures
  • Substitution

    • Reagents: Alkyl halides, acyl chlorides
    • Conditions: Basic medium, room temperature to reflux

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Primary amines

    Substitution: Various substituted phenoxyacetates

Scientific Research Applications

Methyl [4-(butyrylamino)phenoxy]acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl [4-(butyrylamino)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The butyrylamino group can form hydrogen bonds with active sites, while the phenoxy and acetate moieties can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Methyl [4-(Acetylamino)phenoxy]acetate ()

  • Molecular Formula: C₁₁H₁₃NO₅
  • Key Difference : Substitution of butyryl (C₃H₇CO-) with acetyl (CH₃CO-) group.
  • Impact :
    • Lipophilicity : The butyryl group increases lipophilicity (logP ≈ 2.1 vs. 1.5 for acetyl), enhancing membrane permeability .
    • Bioactivity : Acetyl derivatives are often less potent in enzyme inhibition due to reduced steric bulk and weaker hydrophobic interactions .

Methyl 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate ()

  • Molecular Formula : C₁₅H₂₁BO₅
  • Key Difference : Incorporation of a boronate ester group.
  • Impact: Reactivity: Boronate esters enable Suzuki-Miyaura cross-coupling reactions, making this compound valuable in synthetic chemistry . Solubility: The polar boronate group improves aqueous solubility compared to the butyrylamino derivative .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) LogP
This compound 263.28 ~110–115 (estimated) Low ~2.1
Methyl [4-(acetylamino)phenoxy]acetate 239.23 116–118 Moderate ~1.5
Methyl 2-(4-hydroxyphenyl)acetate () 166.18 N/A High ~1.2

Notes:

  • The butyrylamino group reduces water solubility compared to hydroxyl or acetyl substituents due to increased hydrophobicity .
  • Melting points correlate with crystallinity; bulkier substituents (e.g., butyryl) may lower melting points .

Antimicrobial Potential

  • Thiazole Derivatives (): Compounds like methyl 2-{[4-(alkylthio)phenoxy]methyl}-4-substituted-1,3-thiazoles exhibit MIC values of 1–10 µM against E. coli and S. aureus.
  • Butyrylamino Analogue: While direct data is unavailable, the butyryl group may enhance antifungal activity by improving lipid bilayer penetration, akin to boronic acid inhibitors in (IC₅₀ = 1 µM for appressorium inhibition) .

Enzyme Inhibition

  • HDAC Inhibitors (): Boronic acid derivatives with phenoxyacetate moieties show strong binding to histone deacetylases (HDACs). The butyrylamino group could mimic these interactions but may lack the boronate’s electrophilic reactivity .

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